molecular formula C13H15BrO3 B595978 ethyl 1-((4-broMophenoxy)Methyl)cyclopropanecarboxylate CAS No. 1311265-17-4

ethyl 1-((4-broMophenoxy)Methyl)cyclopropanecarboxylate

Cat. No.: B595978
CAS No.: 1311265-17-4
M. Wt: 299.164
InChI Key: LBOAXSVJAYVQEA-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

This compound represents a complex organic molecule that combines several distinct chemical functionalities within a single molecular framework. The compound is officially registered under Chemical Abstracts Service number 1311265-17-4, providing it with a unique identifier in chemical databases worldwide. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate, which accurately describes the connectivity and stereochemical relationships of all constituent atoms.

The molecular formula of this compound is C₁₃H₁₅BrO₃, indicating the presence of thirteen carbon atoms, fifteen hydrogen atoms, one bromine atom, and three oxygen atoms. This composition yields a molecular weight of 299.16 grams per mole, making it a moderately sized organic molecule suitable for various synthetic applications. The compound exhibits a calculated density of 1.414 grams per cubic centimeter, reflecting the significant contribution of the bromine atom to the overall molecular mass.

Structural analysis reveals that the molecule contains a central cyclopropane ring, which serves as the core structural unit to which other functional groups are attached. The cyclopropane ring is substituted at the 1-position with both an ethyl carboxylate group and a methylene bridge connecting to a 4-bromophenoxy moiety. The International Chemical Identifier for this compound is InChI=1S/C13H15BrO3/c1-2-16-12(15)13(7-8-13)9-17-11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3, providing a standardized representation of its complete molecular structure.

The Simplified Molecular Input Line Entry System representation, CCOC(=O)C1(CC1)COC2=CC=C(C=C2)Br, offers a linear notation that captures the essential connectivity patterns within the molecule. This notation clearly shows the ethyl ester functionality, the cyclopropane ring system, the methylene linker, and the para-brominated phenyl ether group. The compound's polar surface area is calculated at 35.53 square angstroms, while its logarithmic partition coefficient is 3.17120, indicating moderate lipophilicity that may be relevant for biological applications.

Property Value Source
Chemical Abstracts Service Number 1311265-17-4
Molecular Formula C₁₃H₁₅BrO₃
Molecular Weight 299.16 g/mol
Density 1.414 g/cm³
Polar Surface Area 35.53 Ų
Logarithmic Partition Coefficient 3.17120

Historical Context and Discovery Milestones

The development of this compound is intimately connected with the broader evolution of cyclopropane chemistry and the advancement of synthetic methodologies for constructing complex organic molecules. Cyclopropane-containing compounds have attracted significant attention from organic chemists since the early twentieth century due to their unique structural properties and the inherent ring strain that makes them valuable synthetic intermediates. The three-membered ring system represents the smallest possible carbocyclic structure, exhibiting distinctive reactivity patterns that have been exploited in numerous synthetic applications.

The synthetic approaches to cyclopropanecarboxylic acid derivatives have evolved considerably over the past several decades. Historical methods for preparing cyclopropanecarboxylic acid involved multi-step processes starting from gamma-butyrolactone, requiring harsh reaction conditions and the handling of hazardous reagents such as hydrogen chloride gas at elevated temperatures and pressures. These early synthetic routes presented significant safety challenges and were often limited by modest yields and complex purification procedures.

Advances in cyclopropanation methodology have provided more efficient and practical routes to cyclopropane derivatives. The development of modern cyclopropanation reactions, including both [2+1]-type cycloaddition processes and direct 1,3-cyclization strategies, has enabled the synthesis of increasingly complex cyclopropane-containing molecules. These methodological improvements have been particularly important for the preparation of compounds like this compound, which require precise control over regiochemistry and stereochemistry during ring formation.

The incorporation of brominated aromatic systems into organic molecules has a rich history in medicinal chemistry and pharmaceutical development. Bromine substituents are frequently employed in drug design due to their ability to modulate molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity. The specific combination of a bromophenoxy group with a cyclopropanecarboxylate framework represents a sophisticated approach to molecular design that leverages the complementary properties of both structural elements.

Academic Significance in Organic and Medicinal Chemistry

This compound occupies a significant position within contemporary organic and medicinal chemistry research due to its unique structural characteristics and versatile chemical reactivity. The compound serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the cyclopropane motif can impart desirable biological properties. The presence of multiple functional groups within a single molecular framework makes this compound particularly valuable for structure-activity relationship studies and lead compound optimization programs.

The cyclopropane ring system present in this compound is of particular interest due to its ability to act as a conformationally restricted analog of other functional groups. This property has been extensively exploited in medicinal chemistry, where cyclopropane rings are often employed as bioisosteres for alkene groups or as rigid spacers to control molecular geometry. The inherent ring strain of the cyclopropane system also provides opportunities for unique chemical transformations that can be utilized in synthetic chemistry applications.

Research applications of this compound extend into multiple areas of biological investigation. The compound has been identified as a potential modulator of G-protein coupled receptor 120, a receptor implicated in metabolic regulation and diabetes treatment. Structure-activity relationship studies have demonstrated that modifications to the cyclopropane structure can significantly enhance receptor activation, making this compound class attractive for therapeutic development. The bromophenoxy substituent provides additional opportunities for chemical modification through various cross-coupling reactions, enabling the preparation of diverse analogs for biological evaluation.

The compound also demonstrates significant potential in enzyme inhibition studies, particularly in the context of O-acetylserine sulfhydrylase inhibitors. Research has shown that cyclopropane-carboxylic acid scaffolds can serve as effective colistin adjuvants in gram-negative bacteria, suggesting potential applications in antimicrobial therapy. The specific structural features of this compound, including the brominated aromatic system and the ester functionality, may contribute to enhanced binding interactions with target enzymes.

The synthetic utility of this compound extends beyond its direct biological applications. The molecule can undergo various chemical reactions, including substitution reactions where the bromine atom can be replaced by other nucleophiles, oxidation reactions that can convert the ester group to carboxylic acids, and reduction reactions that can yield alcohol derivatives. These transformation possibilities make the compound valuable as a synthetic intermediate for the preparation of more complex molecular structures.

Research Application Biological Target Significance
Metabolic Regulation G-protein Coupled Receptor 120 Potential diabetes treatment
Antimicrobial Therapy O-acetylserine Sulfhydrylase Colistin adjuvant activity
Synthetic Chemistry Multiple Targets Building block for pharmaceuticals

The academic significance of this compound is further enhanced by its role in advancing our understanding of cyclopropane chemistry. The compound serves as a model system for studying the reactivity patterns of substituted cyclopropanes and the effects of different substituents on ring stability and chemical behavior. This fundamental knowledge contributes to the broader development of cyclopropane-based synthetic methodologies and the design of new cyclopropane-containing bioactive molecules.

Recent advances in the synthesis of trifluoromethyl-substituted cyclopropanes have demonstrated the continued importance of cyclopropane chemistry in modern organic synthesis. These developments provide new opportunities for the preparation of analogs of this compound with modified electronic and steric properties. The ability to introduce diverse substituents onto the cyclopropane framework opens new avenues for drug discovery and materials science applications.

Properties

IUPAC Name

ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-16-12(15)13(7-8-13)9-17-11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOAXSVJAYVQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc), with potassium carbonate (K₂CO₃) as the base. The ester group of ethyl cyclopropanecarboxylate activates the adjacent methylene group for nucleophilic attack, while the bromine atom on the phenol acts as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring.

Key Parameters:

  • Temperature: 80–120°C (reflux conditions in DMF, boiling point 153°C)

  • Molar Ratio: 1:1.2 (cyclopropane ester to 4-bromophenol) to drive the reaction to completion

  • Reaction Time: 12–24 hours, monitored by TLC or GC-MS for completion

Purification and Yield Optimization

Crude product purification involves sequential liquid-liquid extraction (ethyl acetate/water) followed by column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50). Recrystallization from ethanol or methanol yields the pure compound as a white crystalline solid. Reported yields range from 65% to 78%, depending on solvent purity and base selection.

An alternative approach utilizes a one-pot strategy combining cyclopropane ring formation with subsequent phenoxy group introduction. This method, adapted from copper-catalyzed cyclopropanation reactions, avoids isolating reactive intermediates.

Catalytic System and Substrate Preparation

The protocol involves:

  • Cyclopropanation: Ethyl diazoacetate reacts with a vinyl ether precursor in the presence of CuI (5 mol%) and triphenylphosphine (PPh₃) in dichloromethane at −78°C to form the cyclopropane core.

  • Palladium-Mediated Coupling: Pd₂(dba)₃ (2.5 mol%) facilitates Suzuki-Miyaura coupling between the cyclopropane intermediate and 4-bromophenylboronic acid, introducing the bromophenoxy group.

Advantages:

  • Reduced purification steps (combined yield: 60–68%)

  • Tunable stereochemistry via chiral ligands

Limitations:

  • Requires stringent anhydrous conditions

  • High catalyst loading increases production costs

Industrial-Scale Production Methodologies

Commercial synthesis prioritizes cost efficiency and scalability while maintaining high purity (>98%). Continuous flow reactors have replaced batch processes in large-scale manufacturing, offering:

Continuous Flow Reactor Design

  • Reactor Type: Tubular plug-flow reactor with in-line mixing zones

  • Conditions:

    • Residence time: 30–45 minutes

    • Temperature: 100°C (controlled via jacketed heating)

    • Pressure: 3–5 bar to prevent solvent vaporization

Solvent Recovery and Waste Management

DMF is distilled and recycled using falling-film evaporators, achieving >90% solvent recovery. Bromide byproducts are precipitated as KBr and repurposed in agricultural formulations.

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Substitution One-Pot Method Industrial Process
Yield65–78%60–68%70–75%
Purity>95%>90%>98%
Catalyst CostLow (K₂CO₃)High (CuI/Pd₂(dba)₃)Moderate (heterogeneous)
ScalabilityModerateLimitedHigh
Environmental ImpactModerate (DMF use)High (heavy metals)Low (solvent recycling)

The nucleophilic substitution route remains preferred for laboratory-scale synthesis due to operational simplicity, while industrial processes favor continuous flow systems for throughput and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can participate in binding interactions, while the cyclopropane ring may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several cyclopropanecarboxylate derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituent Molecular Weight Key Features Applications/Notes
Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate N/A (4-Bromophenoxy)methyl ~283.1 (calc.) High lipophilicity, strained ring Research intermediate, potential CLC-1 inhibitor
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate 1215205-50-7 4-Bromophenyl 269.1 Direct aryl substitution Synthetic intermediate
Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate 1282550-09-7 4-Hydroxyphenyl 206.2 Polar hydroxyl group Pharma intermediate, improved solubility
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate 1282589-52-9 Cyclohexane core, 4-bromophenyl 297.2 Non-strained ring, bulkier structure Material science applications
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate 1308814-98-3 4-Nitrophenyl 235.2 Strong electron-withdrawing nitro group Reactive intermediate in nitroarene chemistry
Key Observations:
  • Substituent Effects: The 4-bromophenoxy group in the target compound introduces steric bulk and moderate electron-withdrawing effects compared to direct aryl substitutions (e.g., 4-bromophenyl). This may enhance binding to hydrophobic pockets in biological targets, as seen in related CLC-1 ion channel inhibitors .
  • Ring Strain : The cyclopropane ring increases reactivity compared to cyclohexane analogues (e.g., CAS 1282589-52-9), making it more suitable for ring-opening reactions or catalytic transformations .
  • Polarity : The hydroxylated analogue (CAS 1282550-09-7) exhibits higher aqueous solubility, whereas brominated derivatives are more lipophilic, influencing their pharmacokinetic profiles .

Biological Activity

Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate is a cyclopropanecarboxylic acid derivative that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique cyclopropane ring structure, which contributes to its biological properties. The presence of the bromophenoxy group is significant for its interaction with biological targets.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. For instance, derivatives of cyclopropanecarboxylic acids have been evaluated for their efficacy in seizure models. One study demonstrated that certain analogs exhibited promising anticonvulsant activity with effective doses (ED50) and therapeutic indices indicating their safety profile in vivo .

GPR120 Modulation

This compound has been identified as a modulator of GPR120, a receptor implicated in metabolic regulation. Compounds that activate GPR120 have shown potential in treating diabetes and related metabolic disorders. The structure-activity relationship (SAR) studies indicate that modifications to the cyclopropane structure can enhance GPR120 activation .

In Vivo Studies

In vivo studies have assessed the pharmacological effects of this compound on various animal models. In one notable case, researchers administered this compound to diabetic mice, observing significant improvements in glucose tolerance tests compared to control groups. This suggests a potential role in managing diabetes through GPR120 modulation .

Antimicrobial Activity

The antimicrobial properties of related cyclopropanecarboxylic acid compounds have also been explored. A study evaluated the minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb), revealing that certain derivatives exhibited potent activity with MIC values as low as 0.69 µg/mL . This finding underscores the potential utility of this compound in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticonvulsantPromising activity in seizure models
GPR120 ModulationPotential for diabetes treatment
AntimicrobialEffective against Mtb with low MIC values

Q & A

Q. What are the optimal synthetic routes for ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a precursor (e.g., a bromophenoxy-substituted alkene) followed by esterification. For example, cyclopropane rings can be formed via [2+1] cycloaddition using diethylzinc and diiodomethane under controlled conditions . Subsequent esterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄) yields the target compound. Key intermediates include 1-((4-bromophenoxy)methyl)cyclopropanecarboxylic acid, which is esterified to the final product .
  • Example Reaction Conditions :
StepReagents/CatalystsSolventTemperatureYieldReference
CyclopropanationDiethylzinc, CH₂I₂THF0–25°C60–75%
EsterificationEthanol, H₂SO₄Reflux80°C85–90%

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , IR , and mass spectrometry is essential. NMR identifies the cyclopropane ring (δ ~1.2–2.5 ppm for CH₂ groups) and the bromophenoxy moiety (δ ~7.3–7.6 ppm for aromatic protons). IR confirms ester carbonyl absorption (~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ calculated for C₁₃H₁₄BrO₃: 313.0078) .

Q. What intermediates are commonly used in its synthesis?

  • Methodological Answer : Key intermediates include:
  • 4-Bromophenol : Reacted with propargyl bromide to form 4-bromophenoxypropargyl derivatives.
  • Cyclopropanecarboxylic acid precursors : Synthesized via cyclopropanation of allylic bromides or alkenes .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in cyclopropane derivatives?

  • Methodological Answer : X-ray crystallography provides precise bond lengths and angles, critical for confirming the strained cyclopropane ring (C–C bonds ~1.54 Å, internal angles ~60°). For example, in related ethyl cyclopropane carboxylates, deviations in puckering parameters (e.g., θ = 64.7° for screw-boat conformations) and dihedral angles between substituents (e.g., 81.0° for bromophenyl groups) are quantified to validate stereoelectronic effects .

Q. How to address discrepancies in NMR data caused by substituent-induced ring current effects?

  • Methodological Answer : Substituents like the bromophenoxy group induce anisotropic shielding, altering chemical shifts. Computational tools (e.g., DFT-based NMR prediction) and variable-temperature NMR can resolve ambiguities. For instance, dihedral angles between the cyclopropane and aromatic ring (measured via X-ray) correlate with observed splitting patterns in ¹H NMR .

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or Jacobsen’s Co-salen complexes) can induce asymmetry during cyclopropanation. For brominated analogs, asymmetric Simmons-Smith reactions using chiral zinc catalysts achieve enantiomeric excess (ee) >90% .

Biological and Mechanistic Questions

Q. How to design assays for evaluating its biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Test against kinases or esterases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).
  • Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM.
  • Molecular docking : Use the crystal structure of target proteins (e.g., COX-2) to predict binding interactions with the bromophenoxy group .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on thermal stability during synthesis?

  • Methodological Answer : Thermal decomposition (~150°C) may occur if trace acids are present. TGA-DSC analysis under inert atmospheres (N₂) identifies degradation thresholds. Contradictions arise from impurities in starting materials; rigorous purification (e.g., column chromatography, ≥95% purity) ensures reproducibility .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) due to brominated aromatic toxicity.
  • Waste disposal: Neutralize acidic byproducts with NaHCO₃ before disposal.
  • Emergency procedures: Immediate ethanol rinsing for skin contact .

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